molecular formula C24H33N3O7 B15184869 (E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide CAS No. 93823-63-3

(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide

Cat. No.: B15184869
CAS No.: 93823-63-3
M. Wt: 475.5 g/mol
InChI Key: GXGIOYGQQOJTPG-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the tetramethyl groups: This step involves alkylation reactions using suitable alkylating agents.

    Attachment of the hydroxy-phenylacetyl group: This can be done through acylation reactions using phenylacetic acid derivatives.

    Formation of the (E)-but-2-enedioic acid moiety: This involves the use of maleic anhydride or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

    Reduction: NaBH4, methanol as solvent, room temperature.

    Substitution: Alkyl halides, base (e.g., NaOH), solvent (e.g., ethanol), reflux conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features may mimic certain biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy-phenylacetyl group may interact with enzymes or receptors, modulating their activity. The pyrrole ring and tetramethyl groups contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetyl derivatives: These compounds share the phenylacetyl group and may exhibit similar biological activities.

    Tetramethylpyrrole derivatives: These compounds have the tetramethylpyrrole core and may have comparable chemical properties.

Uniqueness

(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

93823-63-3

Molecular Formula

C24H33N3O7

Molecular Weight

475.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C20H29N3O3.C4H4O4/c1-19(2)13-15(20(3,4)23-19)17(25)21-11-8-12-22-18(26)16(24)14-9-6-5-7-10-14;5-3(6)1-2-4(7)8/h5-7,9-10,13,16,23-24H,8,11-12H2,1-4H3,(H,21,25)(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GXGIOYGQQOJTPG-WLHGVMLRSA-N

Isomeric SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C(C2=CC=CC=C2)O)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCNC(=O)C(C2=CC=CC=C2)O)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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